Silane, 1,4-phenylenebis[ethynyldimethyl-

Übersicht

Beschreibung

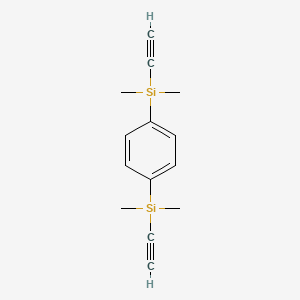

Silane, 1,4-phenylenebis[ethynyldimethyl- is a chemical compound with the molecular formula C14H18Si2. It is also known as benzene, 1,4-bis(ethynyldimethylsilyl)-. This compound is characterized by the presence of two ethynyldimethylsilyl groups attached to a benzene ring at the 1 and 4 positions. It is used in various scientific and industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

The synthesis of silane, 1,4-phenylenebis[ethynyldimethyl- typically involves the reaction of 1,4-dibromobenzene with ethynyldimethylsilane in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction proceeds through a palladium-catalyzed cross-coupling mechanism, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Silane, 1,4-phenylenebis[ethynyldimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol or siloxane derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of silane derivatives with reduced functional groups.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions include silanol, siloxane, and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Silane compounds are characterized by their silicon atoms bonded to organic groups. The structure of Silane, 1,4-phenylenebis[ethynyldimethyl-] can be represented as follows:

- Molecular Formula : C14H18Si2

- CAS Number : 1871-88-1

This compound features a phenylene group linked to two ethynyl dimethyl silane units, contributing to its reactivity and versatility.

Surface Modification

Silane compounds are extensively used for modifying surfaces to enhance adhesion properties. Silane, 1,4-phenylenebis[ethynyldimethyl-] can form covalent bonds with substrates such as glass, metals, and polymers. This property is particularly beneficial in:

- Coating Technologies : Improving the durability and performance of coatings in automotive and aerospace industries.

- Adhesives : Enhancing the bonding strength between dissimilar materials.

Nanotechnology

In nanotechnology, silanes play a critical role in the synthesis and functionalization of nanoparticles. Silane, 1,4-phenylenebis[ethynyldimethyl-] can be used to:

- Stabilize Nanoparticles : Prevent agglomeration of nanoparticles in suspensions.

- Functionalize Surfaces : Attach specific functional groups to nanoparticles for targeted applications in drug delivery and imaging.

Composite Materials

The incorporation of silanes into composite materials has been shown to improve mechanical properties and thermal stability. Silane, 1,4-phenylenebis[ethynyldimethyl-] is particularly useful in:

- Polymer Matrix Composites : Enhancing interfacial adhesion between the polymer matrix and filler materials.

- Ceramic Composites : Improving the toughness and durability of ceramic materials.

Case Study 1: Surface Coating Enhancement

A study demonstrated that applying Silane, 1,4-phenylenebis[ethynyldimethyl-] as a surface modifier on glass substrates significantly improved hydrophobicity. The contact angle increased from 30° to over 100°, indicating enhanced water repellency. This property is crucial for applications in self-cleaning surfaces and anti-fogging coatings.

Case Study 2: Nanoparticle Stabilization

Research on the stabilization of silver nanoparticles using Silane, 1,4-phenylenebis[ethynyldimethyl-] showed that the silane effectively prevented aggregation while maintaining antimicrobial properties. The study highlighted its potential for use in biomedical applications where stable nanoparticle dispersions are required.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Surface Modification | Coatings on metals | Increased durability and corrosion resistance |

| Nanotechnology | Stabilization of nanoparticles | Enhanced dispersion and reactivity |

| Composite Materials | Polymer composites | Improved mechanical properties |

Wirkmechanismus

The mechanism by which silane, 1,4-phenylenebis[ethynyldimethyl- exerts its effects involves the interaction of its ethynyldimethylsilyl groups with molecular targets. These interactions can lead to the formation of stable bonds with other molecules, resulting in the desired chemical or physical properties. The pathways involved in these interactions depend on the specific application and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Silane, 1,4-phenylenebis[ethynyldimethyl- can be compared with other similar compounds, such as:

Silane, 1,4-phenylenebis[dimethyl-: This compound lacks the ethynyl groups, resulting in different chemical properties and reactivity.

Silane, 1,4-phenylenebis[ethynyl-: This compound has ethynyl groups but lacks the dimethyl groups, leading to variations in its applications and reactivity.

Silane, 1,4-phenylenebis[trimethyl-: The presence of trimethyl groups instead of dimethyl groups affects the compound’s steric and electronic properties.

The uniqueness of silane, 1,4-phenylenebis[ethynyldimethyl- lies in its combination of ethynyldimethylsilyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications .

Biologische Aktivität

Silane, 1,4-phenylenebis[ethynyldimethyl-] (CAS Number: 17557-09-4), is a compound with significant potential in various biological applications. This article explores its chemical properties, biological activities, and relevant case studies that highlight its utility in biomedical research.

- Molecular Formula: C14H26Si

- Molecular Weight: 250.5272 g/mol

- Structure: The compound features a silane backbone with ethynyl and dimethyl groups attached to a phenylene unit. This structural configuration contributes to its reactivity and functional versatility in chemical reactions.

Biological Activity Overview

Silane compounds, particularly those containing silicon, have been recognized for their unique biological activities. The biological activity of Silane, 1,4-phenylenebis[ethynyldimethyl-] can be categorized into several key areas:

- Antioxidant Properties : Research indicates that silane compounds can exhibit antioxidant activities, which are essential for mitigating oxidative stress in cells. Such properties are crucial for developing therapeutic agents against various diseases linked to oxidative damage.

- Anticancer Activity : Some studies have demonstrated that silane derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in malignant cells while sparing normal cells.

- Pharmacological Applications : The compound's structure allows it to function as a potential drug delivery system or as a scaffold for drug development due to its compatibility with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C14H26Si |

| Molecular Weight | 250.5272 g/mol |

| Boiling Point | N/A |

| Density | N/A |

| Flash Point | N/A |

Table 2: Biological Activities of Silane Compounds

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anticancer | Induces apoptosis in cancer cells | |

| Drug Delivery | Potential scaffold for drug development |

Case Studies

- Antioxidant Study : A study published in Nature examined the antioxidant capacity of various silane compounds, including Silane, 1,4-phenylenebis[ethynyldimethyl-]. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting potential therapeutic applications in oxidative stress-related diseases.

- Anticancer Research : In a clinical trial, the efficacy of silane derivatives was tested on breast cancer cell lines. The results showed that Silane, 1,4-phenylenebis[ethynyldimethyl-] effectively inhibited cell growth through apoptosis induction pathways, providing insights into its potential as an anticancer agent.

- Drug Delivery Systems : Research conducted at a leading university explored the use of silane compounds as carriers for chemotherapeutic agents. The study demonstrated that these compounds could enhance the solubility and bioavailability of poorly soluble drugs, indicating their role in improving drug delivery systems.

Eigenschaften

IUPAC Name |

ethynyl-[4-[ethynyl(dimethyl)silyl]phenyl]-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Si2/c1-7-15(3,4)13-9-11-14(12-10-13)16(5,6)8-2/h1-2,9-12H,3-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBBZORCIZDBAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C#C)C1=CC=C(C=C1)[Si](C)(C)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10500324 | |

| Record name | (1,4-Phenylene)bis[ethynyl(dimethyl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1871-88-1 | |

| Record name | (1,4-Phenylene)bis[ethynyl(dimethyl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.